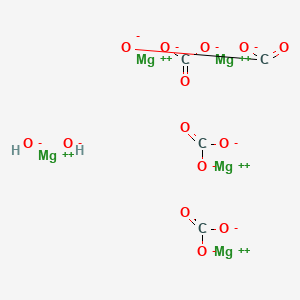
1-Ethyl-2-imino-6-methyl-N-phenyl-1,2-dihydropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-imino-6-methyl-N-phenyl-1,2-dihydropyrimidin-4-amine is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imino and amine groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Ethyl-2-imino-6-methyl-N-phenyl-1,2-dihydropyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by the introduction of the phenyl group through a nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of acidic or basic catalysts can facilitate the condensation reactions, while high-temperature conditions can drive the reactions to completion .
Análisis De Reacciones Químicas
1-Ethyl-2-imino-6-methyl-N-phenyl-1,2-dihydropyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
1-Ethyl-2-imino-6-methyl-N-phenyl-1,2-dihydropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-imino-6-methyl-N-phenyl-1,2-dihydropyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The imino and amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar compounds to 1-Ethyl-2-imino-6-methyl-N-phenyl-1,2-dihydropyrimidin-4-amine include other pyrimidine derivatives such as:
2-Imino-4-methyl-6-phenyl-1,2-dihydropyrimidine: Similar structure but lacks the ethyl group.
1-Ethyl-2-imino-4,6-dimethyl-N-phenyl-1,2-dihydropyrimidine: Similar structure but has an additional methyl group. These compounds share similar chemical properties but differ in their specific reactivity and applications. .
Propiedades
Fórmula molecular |
C13H16N4 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-ethyl-6-methyl-4-phenyliminopyrimidin-2-amine |
InChI |
InChI=1S/C13H16N4/c1-3-17-10(2)9-12(16-13(17)14)15-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,14,15,16) |
Clave InChI |
GXCGUVSHAFPBQI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=NC2=CC=CC=C2)N=C1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)





![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13108752.png)
![1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13108761.png)
![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)



